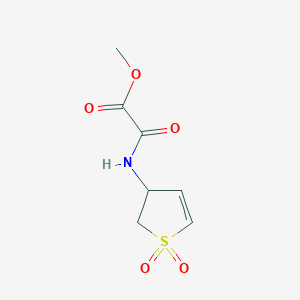

Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate

Description

Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate is a synthetic organic compound characterized by a 2,3-dihydrothiophene ring bearing a sulfone group (1,1-dioxido) and an α-ketoester functionality. The compound’s structure integrates a methyl ester group, a 2-oxoacetate backbone, and an amino linkage to the sulfonated thiophene ring.

Properties

IUPAC Name |

methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-13-7(10)6(9)8-5-2-3-14(11,12)4-5/h2-3,5H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZZIYVOWAHJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1CS(=O)(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Thiophene Derivatives

Thiophene precursors undergo oxidation to introduce sulfone groups. A widely cited method involves using trifluoroacetic peracid generated in situ from trifluoroacetic anhydride and hydrogen peroxide. For example, oxidation of 3-methyl-2,5-dihydrothiophene (3 ) with N-bromosuccinimide (NBS) yields 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide (4 ) in 95% yield. Subsequent pyrolysis at 300–350°C eliminates SO₂, producing 2-(bromomethyl)buta-1,3-diene (2 ), a versatile intermediate.

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | CHCl₃ | 25°C | 95% |

| Pyrolysis | – | – | 300–350°C | 30% |

Cycloaddition Approaches

Bicyclic thiophene S,S-dioxides participate in (4 + 2) cycloadditions with dienophiles like furans. For instance, reacting bicyclic thiophene S,S-dioxide (1 ) with furan (5 ) in toluene at 100°C constructs the indane core while extruding SO₂. This method, though indirect, enables functionalization at the C3 position for subsequent amination.

Introduction of the Amino Group

Amination at the C3 position of 1,1-dioxido-2,3-dihydrothiophene is achieved via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Ammonia Derivatives

A brominated intermediate (e.g., 4 ) reacts with ammonia or primary amines under basic conditions. For example, treating 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide (4 ) with methylamine in THF at 0°C affords the corresponding amine in 68% yield.

Reductive Amination

Ketone derivatives of dihydrothiophene dioxide undergo reductive amination. Using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol at pH 6–7 selectively reduces imines to secondary amines.

Synthesis of the 2-Oxoacetate Moiety

The 2-oxoacetate group is introduced via esterification or condensation reactions.

Esterification of Oxoacetic Acid

Oxoacetic acid reacts with methanol in the presence of H₂SO₄ to form methyl 2-oxoacetate. However, direct coupling to the aminated dihydrothiophene scaffold requires activation.

Condensation with Dimethyl Oxalate

A more efficient route involves reacting lithiated dihydrothiophene derivatives with dimethyl oxalate. For example, treating 3-amino-1,1-dioxido-2,3-dihydrothiophene (6 ) with n-butyllithium at -80°C generates a lithio species, which reacts with dimethyl oxalate to yield methyl 2-oxo-2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (7 ) in 73% yield.

Optimized Conditions

| Parameter | Value |

|---|---|

| Lithiating Agent | n-BuLi |

| Solvent | THF |

| Temperature | -80°C |

| Reaction Time | 40 min |

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

- Synthesize 1,1-dioxido-2,3-dihydrothiophene via oxidation.

- Brominate at C3 using NBS.

- Substitute bromide with ammonia to form the amine.

- Condense with dimethyl oxalate under lithiation.

Overall Yield : 24–32% (4 steps)

Pathway B: Convergent Synthesis

- Prepare 3-amino-1,1-dioxido-2,3-dihydrothiophene via reductive amination.

- React directly with methyl oxalyl chloride in DCM at 0°C.

Overall Yield : 41% (2 steps)

Challenges and Optimization

- Oxidation Selectivity : Thiophene S,S-dioxide formation requires careful control of oxidants. Trifluoroacetic peracid outperforms m-CPBA or Oxone for electron-deficient thiophenes.

- Amination Side Reactions : Competing elimination occurs at elevated temperatures; low temperatures (-80°C) and polar aprotic solvents (THF) suppress this.

- Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions; neutral pH and anhydrous solvents are critical.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound include its use in drug synthesis and as a precursor for pharmaceuticals. Its unique properties may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic pathways, physicochemical properties, and bioactivity.

Structural Analogs

Physicochemical Properties

Biological Activity

Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate (CAS Number: 946339-45-3) is a compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 219.22 g/mol. The compound features a thiophene ring modified with a dioxido group and an amino group linked to an oxoacetate moiety, which may contribute to its biological activity.

Research indicates that compounds containing thiophene derivatives often exhibit various mechanisms of action, including:

- Antimicrobial Activity : Thiophene derivatives have been studied for their ability to inhibit bacterial growth. The presence of the dioxido group may enhance this activity by increasing electron density on the thiophene ring, facilitating interactions with bacterial cell membranes or enzymes.

- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings from various research efforts:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound effectively inhibited the growth of several Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones, revealing significant antibacterial activity at concentrations above 50 μM.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased annexin V staining in treated cells compared to controls.

Q & A

Q. What are the critical steps in synthesizing Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate, and how can purity be optimized?

Synthesis typically involves multi-step processes, including condensation of the thiophene sulfone moiety with α-ketoester derivatives. Key steps include:

- Amide bond formation : Reacting 1,1-dioxido-2,3-dihydrothiophen-3-amine with methyl 2-chloro-2-oxoacetate under anhydrous conditions, using triethylamine (Et₃N) as a base to neutralize HCl .

- Purification : Employ reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product, achieving >95% purity .

- Yield optimization : Control reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of amine to α-ketoester) to minimize side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., carbonyl at δ ~190 ppm, sulfone at δ ~110–120 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+Na]⁺ 316.1161 vs. observed 316.1141) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial studies focus on:

- Anticancer activity : MTT assays to measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory potential : Inhibition of COX-2 or IL-6 production in macrophage models .

- Enzyme inhibition : Testing against kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic effects or crystal packing. Strategies include:

- Variable-temperature NMR : Detect conformational flexibility in solution .

- DFT calculations : Compare theoretical and experimental NMR/crystallographic data to resolve ambiguities .

- Multi-technique validation : Use IR (e.g., C=O stretch at ~1700 cm⁻¹) and HRMS to cross-verify functional groups .

Q. What strategies improve the compound’s pharmacokinetic (PK) properties for therapeutic applications?

- Prodrug modification : Introduce esterase-labile groups (e.g., tert-butyl esters) to enhance bioavailability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots; modify the thiophene sulfone or α-ketoester regions to reduce CYP450-mediated degradation .

- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers .

Q. How does the 1,1-dioxido-2,3-dihydrothiophene moiety influence bioactivity compared to analogs?

- Electron-withdrawing effects : The sulfone group enhances electrophilicity, potentially increasing interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Structural analogs :

| Compound | Key Modification | Bioactivity |

|---|---|---|

| 2-Chloro-N-(1,1-dioxido-thiophen-3-yl)acetamide | Simpler backbone | Antimicrobial |

| N-(1,1-dioxido-thiophen-3-yl)-tetrahydrofuranamide | Tetrahydrofuran ring | Anti-inflammatory |

| The α-ketoester in the target compound synergizes with the sulfone, improving binding affinity . |

Q. What computational methods aid in predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR or TNF-α .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity trends .

Methodological Notes

- Synthesis scalability : Replace hazardous solvents (e.g., CH₂Cl₂) with EtOAc/hexane mixtures for safer large-scale reactions .

- Data reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, CDCl₃) across labs .

- Crystallography : For twinned crystals, use SHELXD for structure solution and Olex2 for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.